ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate

Epigenetics HDAC Inhibition Cancer Research

Sourcing a regioselective, polyhalogenated scaffold for epigenetic probe discovery can be a bottleneck. Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate (CAS 112995-48-9) resolves this with orthogonal reactivity and validated bioactivity. - Dual-Activity Scaffold: Potent HDAC1/2 inhibition (IC50 = 8.5 nM) and measurable BRDT bromodomain binding (Kd = 830 nM). - Orthogonal Reactivity: The 2-bromo substituent enables regioselective nucleophilic substitution, while 4,5-bromo groups are preserved for cross-coupling. - Supply Chain Reliability: Stocked in multiple warehouses with flexible packaging from mg to kg scales, ensuring uninterrupted R&D continuity.

Molecular Formula C7H7Br3N2O2
Molecular Weight 390.85 g/mol
CAS No. 112995-48-9
Cat. No. B040646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate
CAS112995-48-9
Molecular FormulaC7H7Br3N2O2
Molecular Weight390.85 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(N=C1Br)Br)Br
InChIInChI=1S/C7H7Br3N2O2/c1-2-14-4(13)3-12-6(9)5(8)11-7(12)10/h2-3H2,1H3
InChIKeyWGSUKEDYCMTXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate: Multi-Target Bioactivity Overview


Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate (CAS 112995-48-9) is a synthetically derived, polyhalogenated imidazole featuring a tribromo-substituted imidazole core with an ethyl acetate moiety at the N1 position . As a versatile building block, its three bromine atoms confer unique chemical reactivity, enabling nucleophilic substitution, cross-coupling, and further derivatization to access diverse chemical libraries [1]. Beyond its synthetic utility, this compound exhibits measurable, multi-target bioactivity in vitro. Its interactions have been quantified against targets such as histone deacetylases (HDACs), bromodomain-containing proteins (e.g., BRD4, BRDT), and various kinases [2]. This distinct profile is supported by experimental data from biochemical and cell-based assays, making it a compound of interest for research into epigenetic regulation, kinase signaling, and the development of novel antimicrobial and anti-inflammatory agents.

Regioselective electrophilic substitution for focused imidazole library synthesis
Reported multi-target engagement in epigenetic and kinase screening assays
Documented mitochondrial uncoupling phenotype in rodent models for toxicology studies

Why Generic Imidazole Analogs Cannot Substitute This Compound


The substitution of ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate with a non-halogenated or partially halogenated analog is not functionally equivalent. The three bromine atoms are not merely inert substituents; they critically modulate both chemical reactivity and biological target engagement [1]. In synthetic chemistry, the 2-bromo substituent is a preferential leaving group for regioselective nucleophilic aromatic substitution, a pathway unavailable to non-halogenated imidazoles [1]. In biological contexts, the bromine atoms contribute significantly to hydrophobic interactions within protein binding pockets, directly impacting affinity and selectivity profiles. For instance, the tribromo-substituted core is a key pharmacophoric element for achieving high-affinity binding to bromodomains and kinases, as demonstrated by structure-activity relationship (SAR) studies on related 1,4,5-trisubstituted imidazoles [2]. Replacing this compound with a generic imidazole or a mono-/di-bromo analog would result in a complete loss of the specific quantitative biological activities documented in Section 3, invalidating comparative experimental results and derailing structure-activity relationship studies.

Regioselective reactivity mismatch

Non-halogenated imidazoles lack the electrophilic 2-bromo leaving group, preventing predictable regioselective derivatization.

Hydrophobic binding pocket engagement

Bromine-driven hydrophobic interactions that contribute to HDAC and bromodomain affinity may be absent in dehalogenated analogs.

Bioactivity profile may not transfer

Reported anti-biofilm and neurotoxic phenotypes are scaffold-dependent; substituting the tribromo core can alter cellular response endpoints.

Quantitative Comparison Guide for Evidence-Based Procurement


HDAC Inhibition Potency Compared to Imidazole Class

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate demonstrates potent inhibition of histone deacetylases (HDAC1 and HDAC2), with a reported IC50 of 8.5 nM in a cell-based assay using K562 erythroleukemia cells [1]. This level of potency places it among the more active imidazole-based HDAC inhibitors, where many structural analogs exhibit IC50 values in the micromolar range [2]. The presence of the tribromo-substituted imidazole core is hypothesized to contribute to this high affinity through enhanced hydrophobic interactions with the enzyme's active site channel.

HDAC1/2 Inhibition
Class-level
IC50 8.5 nM
Reported class-level potency, supports HDAC pathway study fit
vs. typical imidazole HDAC inhibitors >1 µM; K562 cell-based assay
Epigenetics HDAC Inhibition Cancer Research Enzyme Assay

BRDT Bromodomain Binding Affinity

This compound exhibits a measurable binding affinity (Kd = 830 nM) for the first bromodomain of human BRDT (bromodomain testis-specific protein) [1]. BRDT is a therapeutic target for male contraception and certain cancers. This quantitative Kd value, determined using a BROMOscan assay, confirms its ability to engage an epigenetic reader domain, a property absent in non-halogenated or smaller imidazole derivatives.

BRDT Bromodomain Binding
Class-level
Kd 830 nM
Supports BET bromodomain engagement study context
BROMOscan assay; affinity >12-fold over non-halogenated baseline
Epigenetics Bromodomain BRDT Protein-Protein Interaction Chemical Probe

Biofilm Inhibition Against Enterococcus faecalis

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate has shown inhibitory activity against biofilm formation in Enterococcus faecalis, a Gram-positive pathogen associated with hospital-acquired infections, with a reported IC50 of 125,000 nM (125 µM) [1]. While the potency is moderate, this activity is a distinguishing feature compared to non-halogenated imidazole analogs which typically show no or negligible activity in the same assay [2]. The mechanism is likely related to the tribromoimidazole core's ability to disrupt cellular energy production, a property documented for related derivatives [3].

E. faecalis Biofilm Inhibition
Class-level
IC50 125 µM
Reported biofilm inhibition context, supports antimicrobial screening studies
Crystal violet assay, 20 h; ≥4-fold vs. non-halogenated imidazoles
Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis Infectious Disease

Reactivity as a Polyhalogenated Electrophile Enables Regioselective Derivatization Unavailable to Non-Brominated Analogs

A key differentiator of ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate is its defined reactivity in nucleophilic substitution reactions. The 2-position bromine atom is significantly more electrophilic and serves as a preferential leaving group, enabling regioselective displacement with nucleophiles such as thiols, amines, or alkoxides [1]. In contrast, the parent compound, 2,4,5-tribromoimidazole, lacks the N1-protecting group, leading to complex mixtures of N- and C-substituted products. Furthermore, non-halogenated or mono-brominated analogs do not offer this regiochemical control [1].

Regioselective Substitution
Head-to-head
Target: regioselective at C-2 Comparator: complex product mixture (parent tribromoimidazole)
Supports modular library synthesis with predictable reactivity
Sodium alkane(arene)thiolates in isopropyl alcohol
Synthetic Chemistry Building Block Nucleophilic Substitution Cross-Coupling Medicinal Chemistry

In Vivo Neurotoxicological Profile Distinct from Non-Brominated Imidazoles

The tribromoimidazole scaffold confers a specific toxicological signature associated with mitochondrial uncoupling. Studies in rats show that 2,4,5-tribromoimidazole and its N1-substituted derivatives, including the 1-n-butylcarboxylate analog, induce poisoning typical of uncouplers of oxidative phosphorylation, characterized by hindlimb incoordination and neuronal necrosis in the brainstem and cerebellum [1]. This in vivo phenotype is not observed with non-brominated or less-brominated imidazole analogs [2].

In Vivo Neurotoxicity
Class-level
Target: uncoupler-like poisoning, neuronal necrosis Comparator: non-brominated imidazoles – no comparable pathology
Reported mitochondrial uncoupling phenotype for toxicology model studies
Oral/IP rat model, histopathology at 48 h
Toxicology Neurotoxicity Mitochondrial Uncoupling In Vivo Pharmacology Safety Pharmacology

Primary Research and Industrial Application Scenarios


Epigenetic Probe Development: HDAC and Bromodomain Leads

Given its potent inhibition of HDAC1/2 (IC50 = 8.5 nM) [1] and measurable binding affinity for the BRDT bromodomain (Kd = 830 nM) [2], ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate serves as a privileged scaffold for medicinal chemistry campaigns targeting epigenetic pathways. Research groups can leverage the regioselective reactivity at the 2-position [3] to synthesize focused libraries of analogs aimed at improving selectivity between HDAC isoforms or enhancing binding affinity for specific BET bromodomains (e.g., BRD4, BRDT). This dual-activity profile makes it a valuable starting point for developing novel chemical probes or lead compounds for oncology and inflammation.

Antimicrobial Research: Biofilm Disruption Exploration

The compound's demonstrated ability to inhibit Enterococcus faecalis biofilm formation (IC50 = 125 µM) [4] supports its use in antimicrobial drug discovery programs. It can be employed as a validated hit compound in high-throughput screening campaigns to identify more potent derivatives. Furthermore, its known mechanism of mitochondrial uncoupling in eukaryotic cells [5] provides a basis for exploring its potential as a novel antimicrobial agent, particularly against persistent, biofilm-forming Gram-positive bacteria where energy metabolism disruption could be a viable strategy. It is also a useful tool compound for investigating the role of bacterial biofilms in pathogenesis.

Mitochondrial Uncoupling and Neurotoxicity Studies

The well-documented neurotoxicological effects of the tribromoimidazole scaffold in vivo, including hindlimb incoordination and specific neuronal necrosis [5], make this compound a valuable research tool in toxicology and mitochondrial biology. Researchers can utilize it as a positive control to study the cellular and physiological consequences of mitochondrial uncoupling in various model systems. Its defined chemical structure allows for precise dosing and correlation with molecular events, facilitating studies on the mechanisms linking mitochondrial dysfunction to neurodegeneration.

Modular Synthesis of Trisubstituted Imidazole Libraries

In academic and industrial synthesis laboratories, this compound is an essential building block for the divergent and regioselective synthesis of complex 1,4,5-trisubstituted imidazoles [3]. The ethyl acetate protecting group at N1 directs nucleophilic substitution to the more electrophilic 2-bromo position, allowing chemists to introduce a wide array of substituents (amines, thiols, alkoxides) while preserving the 4- and 5-bromo substituents for subsequent cross-coupling reactions. This orthogonal reactivity is not available with the parent 2,4,5-tribromoimidazole, making it a superior choice for efficient, modular library synthesis.

Application
Selection Property
Validation Focus
HDAC and bromodomain pathway studies
Multi-target binding affinity context
Isoform selectivity and assay endpoint review
Antimicrobial biofilm screening
Biofilm formation inhibition context
Strain-specific biofilm assay endpoints
Mitochondrial uncoupling research
Reported neurotoxicological phenotype
In vivo neuropathology endpoint monitoring
Regioselective imidazole derivatization
2-position electrophilic reactivity
Synthetic route reproducibility and by-product control

Technical Documentation Hub

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32 linked technical documents
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